Navigating the Quinazoline Core: A Technical Guide to 2-Chloro-6,7-dimethoxyquinazoline and Its Derivatives
Navigating the Quinazoline Core: A Technical Guide to 2-Chloro-6,7-dimethoxyquinazoline and Its Derivatives
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its many derivatives, 2-Chloro-6,7-dimethoxyquinazoline and its analogues are of significant interest as versatile intermediates in the synthesis of bioactive molecules. This technical guide provides a detailed overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and synthetic methodologies related to this chemical family, with a primary focus on the extensively studied and utilized 2-Chloro-4-amino-6,7-dimethoxyquinazoline.
Chemical Structure and IUPAC Name
While the query specified "2-Chloro-6,7-dimethoxyquinazoline," the vast body of scientific literature points to the greater prevalence and utility of its 4-amino substituted counterpart. To provide a comprehensive resource, this guide will focus on the well-documented 2-Chloro-4-amino-6,7-dimethoxyquinazoline and will also address the titular compound and its 4-chloro isomer.
1.1. 2-Chloro-4-amino-6,7-dimethoxyquinazoline
This compound is a key intermediate in the synthesis of several pharmaceutical drugs.[1]
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Chemical Structure:
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Preferred IUPAC Name: 2-chloro-6,7-dimethoxyquinazolin-4-amine[2][]
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Synonyms: 4-Amino-2-chloro-6,7-dimethoxyquinazoline, 2-Chloro-6,7-dimethoxy-4-quinazolinamine[][4]
1.2. 2-Chloro-6,7-dimethoxyquinazoline
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Chemical Structure:
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IUPAC Name: 2-chloro-6,7-dimethoxyquinazoline
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CAS Number: 94644-47-0[6]
1.3. 4-Chloro-6,7-dimethoxyquinazoline
Physicochemical Data
The following table summarizes the key quantitative data for 2-Chloro-4-amino-6,7-dimethoxyquinazoline.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀ClN₃O₂ | [2][5] |
| Molecular Weight | 239.66 g/mol | [2][5] |
| Appearance | White to off-white solid | [] |
| Melting Point | 262-278 °C (decomposes) | [1][8] |
| Boiling Point | 374.0 ± 42.0 °C at 760 mmHg | [] |
| Density | 1.391 ± 0.06 g/cm³ | [] |
| Solubility | Soluble in DMSO (sparingly, heated), Methanol (slightly, heated) | [] |
Experimental Protocols: Synthesis of 2-Chloro-4-amino-6,7-dimethoxyquinazoline
Multiple synthetic routes for 2-Chloro-4-amino-6,7-dimethoxyquinazoline have been reported. A common and effective method involves the cyclization of an appropriately substituted aniline derivative, followed by chlorination and amination.
3.1. Synthesis from 3,4-dimethoxy-6-cyanoaniline-l-yl formamide
This procedure involves the reaction of 3,4-dimethoxy-6-cyanoaniline-l-yl formamide with phosphorus oxychloride.
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Procedure:
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To 3,4-dimethoxy-6-cyanoaniline-l-yl formamide (50 g, 0.326 mole), add phosphorus oxychloride (500 ml) in one portion at a temperature of 25-30 °C.[5]
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Heat the reaction mixture to 65-70 °C for approximately one hour.[5]
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After the reaction is complete, cool the mixture to 25-30 °C.[5]
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Pour the reaction mixture over cool water (5-6 °C) and stir for an additional hour.[5]
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Filter the resulting product, 2-chloro-4-amino-6,7-dimethoxyquinazoline, and dry it.[5]
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For purification, add water (5 L) to the wet cake and adjust the pH of the suspension to 7.5-8.0 using a saturated aqueous sodium hydroxide solution.[5]
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Filter the product and wash the solid with water (5 L) followed by acetone (500 ml).[5]
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Dry the final product at 60-65 °C for 24 hours. The expected yield is approximately 41 g (76%), with an HPLC purity of >99%.[5]
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3.2. Synthesis from 6,7-Dimethoxyquinazoline-2,4-dione
This two-step process begins with the conversion of 6,7-dimethoxyquinazoline-2,4-dione to an intermediate, which is then used to synthesize various derivatives.
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Step 1: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline
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Reflux a mixture of 6,7-dimethoxyquinazoline-2,4-dione (2.0 g) and phosphorus oxychloride (POCl₃, 6 mL) in the presence of N,N-dimethylaniline (0.6 mL) for 5 hours.[9]
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Allow the reaction mixture to cool to room temperature and then pour it into ice-cold water while stirring.[9]
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Filter the precipitate that forms and wash it with distilled water to obtain 2,4-dichloro-6,7-dimethoxyquinazoline.[9]
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Step 2: Synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives
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Reflux the intermediate 2,4-dichloro-6,7-dimethoxyquinazoline (4 mmol) with the desired aniline derivative (4 mmol) in isopropanol (5 ml) for 6 hours to yield the final quinazoline derivative.[10]
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Logical Workflow for Synthesis
The following diagram illustrates a generalized synthetic pathway for 2-chloro-4-amino-6,7-dimethoxyquinazoline, highlighting the key transformations.
Caption: Synthetic pathway from 6,7-dimethoxyquinazoline-2,4-dione.
Biological Significance and Applications
2-Chloro-4-amino-6,7-dimethoxyquinazoline is a crucial building block in the synthesis of various pharmaceutically active compounds, particularly α1-adrenergic receptor antagonists like prazosin, doxazosin, and terazosin, which are used to treat hypertension.[1][] Its derivatives have also been explored for their potential anti-inflammatory and anticancer activities. The versatility of the quinazoline core allows for diverse chemical modifications, making it a valuable scaffold in drug discovery programs.
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. 2-CHLORO-6,7-DIMETHOXYQUINAZOLIN-4-AMINE | CAS 23680-84-4 [matrix-fine-chemicals.com]
- 4. scbt.com [scbt.com]
- 5. 2-Chloro-4-amino-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 6. 2-CHLORO-6,7-DIMETHOXYQUINAZOLINE CAS#: 94644-47-0 [m.chemicalbook.com]
- 7. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 23680-84-4 [chemicalbook.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
